molecular formula C8H6F3NO3 B1409567 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227580-24-6

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1409567
CAS No.: 1227580-24-6
M. Wt: 221.13 g/mol
InChI Key: VAYYUSLJCQBXEV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-Hydroxy-5-(trifluoromethyl)pyridine, which can be prepared by the trifluoromethylation of 2-hydroxypyridine.

    Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, where the pyridine derivative is treated with a carboxylating agent under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the acetic acid moiety but shares the pyridine ring and trifluoromethyl group.

    2-Hydroxy-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.

    5-(Trifluoromethyl)-2-pyridinol: Similar structure but without the acetic acid moiety.

Uniqueness: 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-3-12-6(13)1-4(5)2-7(14)15/h1,3H,2H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYYUSLJCQBXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 2
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 3
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 4
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 5
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetic acid

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